1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile
Overview
Description
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Synthesis Analysis
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This would involve discussing properties such as the compound’s melting point, boiling point, solubility, stability, and spectral properties.Scientific Research Applications
Synthesis and Chemical Properties
- 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is involved in the synthesis of precursors for 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, which are significant in the development of chiral bidentate phosphine ligands (Smaliy et al., 2013).
- This compound is used in the synthesis of photochromic diarylethene with a disulfide bridge, offering potential applications in materials science and photochemistry (Belikov et al., 2015).
Applications in Materials Science
- It has applications in the preparation of materials like 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which show promise as corrosion inhibitors for mild steel, indicating its utility in industrial applications (Verma et al., 2015).
- Its derivative, 1-(4-methoxyphenyl)-4-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-pyrrole-3-carbonitrile, forms complexes with metals like Zn(II), Cd(II), and Cu(II) and shows antimicrobial and DNA binding activities, suggesting biomedical implications (Zaky & Fekri, 2018).
Biomedical Research
- Derivatives of 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, such as pyrrole-oxindole progesterone receptor modulators, are explored in female healthcare for conditions like endometriosis and certain breast cancers (Fensome et al., 2008).
- Synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties indicates potential pharmacological activities, including antibacterial properties (Vazirimehr et al., 2017).
Catalysis and Synthetic Chemistry
- A bis(oxazolinyl)pyrrole, derived from pyrrole-2,5-biscarbonitrile, is used as a monoanionic tridentate supporting ligand in catalysis, particularly in Suzuki-type C−C coupling reactions, showcasing its role in organic synthesis (Mazet & Gade, 2001).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
1-(4-ethoxyphenyl)-2,5-dimethylpyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-4-18-15-7-5-14(6-8-15)17-11(2)9-13(10-16)12(17)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJQJJUJUCRZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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